2-Diazonio-1-(3,4-dihydro-2H-pyran-2-yl)ethen-1-olate
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Overview
Description
2-Diazonio-1-(3,4-dihydro-2H-pyran-2-yl)ethen-1-olate is a diazonium compound that features a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(3,4-dihydro-2H-pyran-2-yl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
the general principles of diazotization reactions can be scaled up for industrial purposes, involving continuous flow reactors to maintain the required low temperatures and controlled addition of reagents .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(3,4-dihydro-2H-pyran-2-yl)ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: These reactions often require alkaline conditions and the presence of an aromatic compound with an electron-donating group.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds with various substituents depending on the aromatic coupling partner.
Reduction Reactions: The corresponding amine derivative.
Scientific Research Applications
2-Diazonio-1-(3,4-dihydro-2H-pyran-2-yl)ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of azo dyes and other complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(3,4-dihydro-2H-pyran-2-yl)ethen-1-olate primarily involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-pyran: A similar compound with a different position of the double bond.
3,4-Dihydro-2H-pyran: Another isomer with a different arrangement of the double bond and the oxygen atom.
Uniqueness
2-Diazonio-1-(3,4-dihydro-2H-pyran-2-yl)ethen-1-olate is unique due to the presence of both a diazonium group and a pyran ring.
Properties
CAS No. |
103668-91-3 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-diazo-1-(3,4-dihydro-2H-pyran-2-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c8-9-5-6(10)7-3-1-2-4-11-7/h2,4-5,7H,1,3H2 |
InChI Key |
FOKMYBKROUJVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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